Phenoxazine-10-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

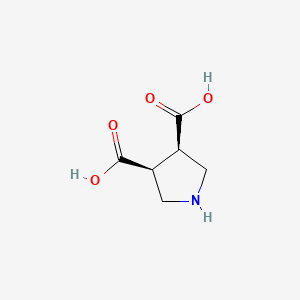

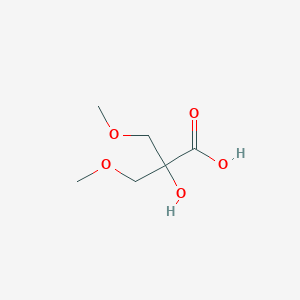

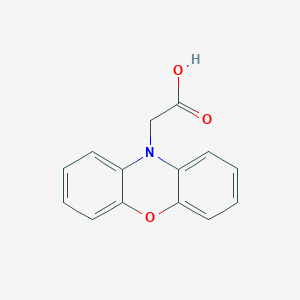

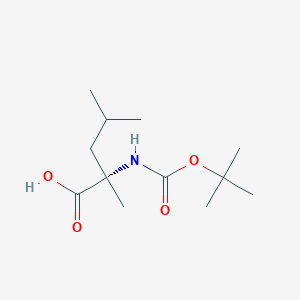

Phenoxazine-10-acetic acid is a derivative of Phenoxazine . Phenoxazine is a heterocyclic compound that consists of an oxazine fused to two benzene rings . It occurs as the central core of a number of naturally occurring chemical compounds such as dactinomycin and litmus . The molecular formula of Phenoxazine-10-acetic acid is C14H11NO3 .

Synthesis Analysis

Phenoxazines have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Various synthetic transformative stages of phenoxazine scaffolds have been highlighted in research . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .Molecular Structure Analysis

The structure of phenoxazine consists of an oxazine fused to two benzene rings . The molecular structure of Phenoxazine-10-acetic acid is yet to be fully elucidated in the literature.Chemical Reactions Analysis

Phenoxazines have found widespread applications in the fields of organoelectronics, photophysics, material sciences, and biological sciences . This has necessitated synthetic developments and modifications of the scaffold . The chemical reactivity parameters of phenoxazine-based organic photosensitizers have been determined using DFT conceptual .科学的研究の応用

Material Science

Phenoxazine-10-acetic acid and its derivatives have found numerous applications in material science . The unique properties of these compounds have sparked interest in their use in various material science applications .

Organic Light-Emitting Diodes (OLEDs)

Phenoxazine-10-acetic acid is used in the production of organic light-emitting diodes . The optoelectronic properties of these compounds make them suitable for use in OLEDs .

Photoredox Catalyst

Phenoxazine-10-acetic acid serves as a photoredox catalyst . Its unique properties allow it to facilitate various chemical reactions when exposed to light .

Dye-Sensitized Solar Cells

Phenoxazine-10-acetic acid is used in dye-sensitized solar cells . These compounds can absorb light and convert it into electricity, making them ideal for use in solar cells .

Chemotherapy

Phenoxazine-10-acetic acid has applications in chemotherapy . Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .

Biomedical Applications

Phenoxazine-10-acetic acid and its derivatives have various biomedical applications . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .

Anticancer Drug

Actinomycin D, a well-known member of the actinomycin family with strong antitumor properties, includes a phenoxazine moiety . This suggests that phenoxazine-10-acetic acid and its derivatives should also have anticancer properties .

Biochemistry and Molecular Biology Tool

Actinomycin D, which contains a phenoxazine moiety, is also a helpful tool in biochemistry and molecular biology . It has been used to successfully treat many tumors since 1954 .

将来の方向性

Phenoxazines have gained prominence in medicine as pharmacological lead structures from their traditional uses as dyes and pigments . Organoelectronics and material sciences have recently found these compounds and their derivatives to be quite useful . Due to this, organic synthesis has been used in an unprecedented amount of exploratory alteration of the parent structures in an effort to create novel derivatives with enhanced biological and material capabilities . This suggests a promising future direction for the study and application of Phenoxazine-10-acetic acid.

作用機序

Target of Action

Phenoxazine-10-acetic acid, like other phenoxazine derivatives, has been found to have potential inhibitory effects on multiple cancer cell lines

Mode of Action

Phenoxazines are known to exert steric inhibition effects on many viruses through their incorporation into oligonucleotide analogs, which can bind tightly to rna target locations . This binding can block processes essential for gene regulation .

Biochemical Pathways

Phenoxazine derivatives have been found to have numerous applications in chemotherapy, and they exhibit antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . .

特性

IUPAC Name |

2-phenoxazin-10-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBDTIKGNUBBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxazine-10-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)